molecular formula C18H13N3O4 B5549331 N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B5549331
M. Wt: 335.3 g/mol
InChI Key: NLXZYSODFOAMSB-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is 335.09060590 g/mol and the complexity rating of the compound is 477. The solubility of this chemical has been described as 2.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding Studies

Compounds with intricate structures often serve as subjects in receptor binding studies. For example, the delineation of 5-HT1A receptors in the human brain has been facilitated by PET imaging using specific radioligands (Pike et al., 1995). Such research could provide a template for investigating the binding properties of "N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide" to various receptors, potentially offering insights into new therapeutic targets.

Cancer Research

The investigation of sigma receptors in the context of primary breast cancer using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide demonstrates the utility of complex molecules in cancer diagnostics and treatment studies (Caveliers et al., 2002). Such methodologies could be applied to "N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide" to evaluate its potential as a diagnostic tool or therapeutic agent in oncology.

Environmental Contaminant Studies

Research on environmental contaminants, such as the determination of nonylphenol and octylphenol levels in human adipose tissue, highlights the importance of understanding the bioaccumulation and impact of chemical compounds on health (Lopez-Espinosa et al., 2009). Exploring "N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide" in a similar context could provide valuable information regarding its environmental fate and potential health effects.

Properties

IUPAC Name

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-23-13-7-6-11(18-21-16-14(25-18)4-2-8-19-16)10-12(13)20-17(22)15-5-3-9-24-15/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXZYSODFOAMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325867
Record name N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

885001-36-5
Record name N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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